![molecular formula C15H21NO3 B2462470 tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate CAS No. 94670-45-8](/img/structure/B2462470.png)
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., HCl, TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Free amines
Scientific Research Applications
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various biochemical and chemical reactions . The aldehyde group can undergo oxidation or reduction, depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-amino-4-phenylbutanoic acid
- N-Boc-3-amino-4-phenylbutanol
- N-Boc-3-amino-4-phenylbutanone
Uniqueness
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of both an aldehyde group and a Boc-protected amino group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is a synthetic organic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3
- Molecular Weight : 277.34 g/mol
- CAS Number : 150935-37-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical targets. These interactions can lead to modulation of various cellular pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways crucial for cell survival.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction processes that regulate cellular functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly those that are resistant to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus (MRSA) | 0.78 μg/mL | Strong |
Enterococcus faecium (VREfm) | 1.56 μg/mL | Moderate |
Escherichia coli | Not effective | - |
The compound exhibits strong bactericidal properties against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .
Cytotoxicity Studies
Cytotoxicity assessments on mammalian cell lines indicate that this compound demonstrates selective toxicity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MCR-5 (lung fibroblast) | >100 | High |
BJ (skin fibroblast) | >100 | High |
This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical company evaluated the antibacterial efficacy of this compound against a panel of resistant bacterial strains. The compound was found to inhibit biofilm formation and reduce bacterial load in infected tissues in vitro.
Case Study 2: Enzyme Inhibition
Further research indicated that the compound acts as a potent inhibitor of a specific enzyme involved in bacterial cell wall synthesis. This mechanism was confirmed through kinetic studies, which demonstrated competitive inhibition with a Ki value in the low micromolar range .
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYWIKFGQHAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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